tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate
Overview
Description
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C12H18N2O2. It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate can be synthesized through a reaction between tert-butyl chloroformate and (5-methylpyridin-2-yl)methylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate back to the amine.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyl group.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: The primary amine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This linkage prevents the amine from participating in unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines.
Carboxybenzyl (CBz) carbamate: Used for similar purposes but requires different conditions for removal.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group that can be removed under basic conditions.
Uniqueness
tert-Butyl ((5-methylpyridin-2-yl)methyl)carbamate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .
Properties
IUPAC Name |
tert-butyl N-[(5-methylpyridin-2-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-6-10(13-7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUHZOVWXLZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694650 | |
Record name | tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-74-7 | |
Record name | tert-Butyl [(5-methylpyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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